2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one
Brand Name: Vulcanchem
CAS No.: 921942-42-9
VCID: VC15905631
InChI: InChI=1S/C17H15NO3/c1-10-6-7-11(8-12(10)18)16-9-13(19)17-14(20-2)4-3-5-15(17)21-16/h3-9H,18H2,1-2H3
SMILES:
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one

CAS No.: 921942-42-9

Cat. No.: VC15905631

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one - 921942-42-9

Specification

CAS No. 921942-42-9
Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name 2-(3-amino-4-methylphenyl)-5-methoxychromen-4-one
Standard InChI InChI=1S/C17H15NO3/c1-10-6-7-11(8-12(10)18)16-9-13(19)17-14(20-2)4-3-5-15(17)21-16/h3-9H,18H2,1-2H3
Standard InChI Key YHROEINXQFJYPE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)N

Introduction

2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is a complex organic compound classified within the chromen-4-one derivatives. This compound features a chromenone core, characterized by an amino group and a methoxy group, which contribute to its distinctive chemical properties. Its molecular formula is not explicitly provided in the available sources, but it is similar to other chromen-4-one derivatives, which typically have molecular weights around 281.30 g/mol for related compounds like 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one.

Synthesis

The synthesis of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. A common synthetic route includes the use of various reagents and conditions optimized for high yield and purity. Catalysts and controlled reaction conditions (temperature and pressure) are crucial for achieving the desired product. Common purification techniques include recrystallization and chromatography to isolate the compound from by-products.

Chemical Reactivity

The chemical reactivity of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is influenced by its functional groups. Key reactions include modifications to the amino and methoxy groups, which provide pathways for enhancing its properties or creating new derivatives with specific functionalities.

Biological Activities and Applications

Research indicates that 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one exhibits promising biological activities, including potential applications in pharmacology and therapeutic interventions. The presence of the amino group may facilitate interactions with biological targets, while the methoxy group could enhance lipophilicity, aiding in cellular uptake. These biological activities underscore its potential use in developing anti-inflammatory and antibacterial agents, similar to other chromen-4-one derivatives.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one. These include:

Compound NameKey FeaturesDifferences
2-(3-Amino-4-methylphenyl)-4H-chromen-4-oneLacks methoxy groupDifferent chemical properties
2-(4-Methoxyphenyl)-4H-chromen-4-oneLacks amino groupAffects biological activity
3-Amino-flavoneContains similar chromenone structureDifferent substitution pattern

The uniqueness of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one lies in its specific substitution pattern and combination of functional groups, which enhance its versatility in both chemical reactivity and biological activity compared to these similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator